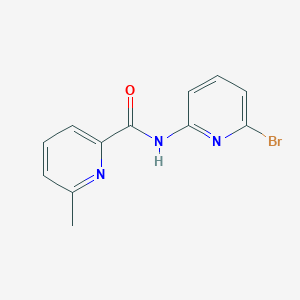![molecular formula C20H34N2OPRu B3159681 Carbonylhydrido[6-(di-t-butylphosphinomethylene)-2-(N,N-diethylaminomethyl)-1,6-dihydropyridine]ruthenium(II) CAS No. 863971-63-5](/img/structure/B3159681.png)
Carbonylhydrido[6-(di-t-butylphosphinomethylene)-2-(N,N-diethylaminomethyl)-1,6-dihydropyridine]ruthenium(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonylhydrido[6-(di-t-butylphosphinomethylene)-2-(N,N-diethylaminomethyl)-1,6-dihydropyridine]ruthenium(II) is a complex organometallic compound. Its unique coordination environment and reactivity make it a subject of interest in various fields of research, from catalysis to medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbonylhydrido[6-(di-t-butylphosphinomethylene)-2-(N,N-diethylaminomethyl)-1,6-dihydropyridine]ruthenium(II) typically involves the coordination of a ruthenium precursor with ligands under controlled conditions. Commonly, ruthenium trichloride is used as the starting material. The reaction proceeds in a solvent like toluene, with a reducing agent such as sodium borohydride facilitating the reduction to the ruthenium(II) state. The ligands are then introduced sequentially under inert atmosphere conditions, typically at elevated temperatures to ensure proper coordination.
Industrial Production Methods
Scaling up the synthesis for industrial production involves optimizing reaction conditions to ensure high yields and purity. Continuous flow reactors may be employed to maintain the necessary reaction conditions consistently, improving efficiency and safety. The process may also incorporate purification steps such as recrystallization or chromatography to achieve the desired compound quality.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Carbonylhydrido[6-(di-t-butylphosphinomethylene)-2-(N,N-diethylaminomethyl)-1,6-dihydropyridine]ruthenium(II) is known to undergo several types of chemical reactions, including:
Oxidation-Reduction Reactions: : The compound can participate in redox reactions, often with oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Substitution Reactions: : Ligand exchange reactions where the complex can form new derivatives by substituting one or more of its existing ligands with other ligands such as phosphines or amines.
Hydrogenation and Dehydrogenation Reactions: : Due to the presence of a hydride ligand, the compound can add or remove hydrogen atoms in various chemical processes.
Common Reagents and Conditions
Common reagents include strong bases, acids, and nucleophiles that facilitate substitution and redox reactions. Conditions often involve maintaining inert atmospheres using nitrogen or argon to prevent unwanted reactions with atmospheric oxygen or moisture.
Major Products Formed
Depending on the specific reactions, products can include various coordinated ruthenium complexes, reduced or oxidized metal species, and hydrogenated organic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is explored for its catalytic properties. It can act as a catalyst in hydrogenation reactions, facilitating the conversion of unsaturated substrates to their saturated counterparts.
Biology and Medicine
Its role in biology and medicine is primarily as a potential anticancer agent. The compound's ability to interact with and inhibit specific enzymes and pathways makes it a candidate for chemotherapy research.
Industry
In industry, its applications range from fine chemical synthesis to potentially enhancing reaction efficiencies in pharmaceutical production.
Mechanism of Action
Carbonylhydrido[6-(di-t-butylphosphinomethylene)-2-(N,N-diethylaminomethyl)-1,6-dihydropyridine]ruthenium(II) exerts its effects through several mechanisms, including:
Molecular Targets: : The compound can bind to DNA and proteins, disrupting their normal functions.
Pathways Involved: : It affects cellular redox states and enzyme activities, particularly those involved in cell division and survival.
Comparison with Similar Compounds
When compared to other similar ruthenium compounds, such as Carbonylchlorido(triphenylphosphine)ruthenium(II) and Hydrido(tris(triphenylphosphine))ruthenium(II), Carbonylhydrido[6-(di-t-butylphosphinomethylene)-2-(N,N-diethylaminomethyl)-1,6-dihydropyridine]ruthenium(II) stands out due to:
Unique Ligand Structure: : The specific di-t-butylphosphinomethylene and N,N-diethylaminomethyl ligands provide distinct steric and electronic environments.
Enhanced Reactivity: : The compound's coordination sphere enhances its reactivity compared to simpler ruthenium complexes.
Properties
CAS No. |
863971-63-5 |
|---|---|
Molecular Formula |
C20H34N2OPRu |
Molecular Weight |
450.5 g/mol |
IUPAC Name |
carbon monoxide;N-[[6-(ditert-butylphosphanylmethylidene)pyridin-1-id-2-yl]methyl]-N-ethylethanamine;ruthenium(1+) |
InChI |
InChI=1S/C19H34N2P.CO.Ru/c1-9-21(10-2)14-16-12-11-13-17(20-16)15-22(18(3,4)5)19(6,7)8;1-2;/h11-13,15H,9-10,14H2,1-8H3;;/q-1;;+1 |
InChI Key |
UTXGOUWTSWVIAS-UHFFFAOYSA-N |
SMILES |
[H-].CCN(CC)CC1=CC=CC(=CP(C(C)(C)C)C(C)(C)C)[N-]1.[C-]#[O+].[Ru+2] |
Isomeric SMILES |
CCN(CC)CC1=CC=C/C(=C\P(C(C)(C)C)C(C)(C)C)/[N-]1.[C-]#[O+].[RuH+] |
Canonical SMILES |
CCN(CC)CC1=CC=CC(=CP(C(C)(C)C)C(C)(C)C)[N-]1.[C-]#[O+].[Ru+] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Aminobicyclo[2.2.2]octane-1-carboxamide](/img/structure/B3159603.png)




![(2S,3S)-3-methyl-2-[2-({[2-(trimethylsilyl)ethoxy]carbonyl}amino)acetamido]pentanoic acid](/img/structure/B3159650.png)

![2-Amino-4-methoxy-7-(beta-d-2-deoxyribofuranosyl)pyrrolo[2,3-d]pyrimidine](/img/structure/B3159670.png)





